molecular formula C14H14ClN3O2 B2833442 2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide CAS No. 2411312-52-0

2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

Cat. No. B2833442
CAS RN: 2411312-52-0
M. Wt: 291.74
InChI Key: GPXBHXIFYGRJAK-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide” belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The ring system of 2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Mechanism of Action

While the specific mechanism of action for “2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide” is not mentioned in the retrieved papers, it’s worth noting that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

properties

IUPAC Name

2-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-8(15)13(19)16-11-5-3-2-4-10(11)14-17-12(18-20-14)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXBHXIFYGRJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide

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